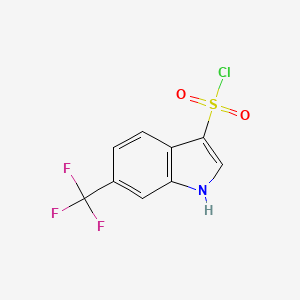

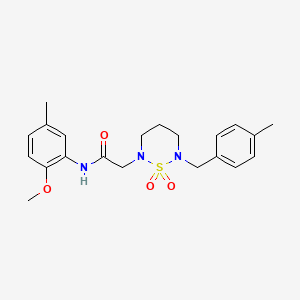

6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its ability to enhance the polarity, stability, and lipophilicity of compounds . Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring .

Synthesis Analysis

Trifluoromethylation is a process that introduces a trifluoromethyl group into an organic compound . Various methods exist for this process, including the use of Umemoto, Ruppert–Prakash, Langlois, and Togni reagents . For indoles, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with CF3SO2Na under metal-free conditions has been described .Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds and indoles can vary widely depending on the specific compound. For example, the molecular formula for 6-(Trifluoromethyl)indole is C9H6F3N .Chemical Reactions Analysis

Trifluoromethylation reactions involve the introduction of a trifluoromethyl group into an organic compound . These reactions can involve various reagents and can result in the formation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds and indoles can vary widely depending on the specific compound. For example, Methyl 6-(trifluoromethyl)nicotinate, a related compound, is a solid with a sweet odor .Aplicaciones Científicas De Investigación

Electrophilic Trifluoromethylthiolation

One significant application of 6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride is in the electrophilic trifluoromethylthiolation of indole derivatives. This process has been achieved under reductive conditions, utilizing trifluoromethanesulfonyl chloride as an electrophilic SCF3 source. The method is metal-free and applicable to a variety of azaarenes, enamines, and enoxysilanes, highlighting its versatility and the straightforward nature of the procedure (Chachignon et al., 2016).

Synthesis of 3-Phenylsulfonyl-2-Trifluoromethyl-1H-Indoles

Another application includes the synthesis of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles through a copper-catalyzed cyclization approach. This method starts from readily available methyl-phenylsulfones, showcasing the compound's utility in creating biologically active molecules with potential antiviral and anticancer properties (López et al., 2017).

Novel Sulfonated Nanofiltration Membranes

In material science, this compound has contributed to the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux for dye solution treatment, indicating the compound's importance in environmental applications and wastewater treatment (Liu et al., 2012).

Trifluoromethylation and Sulfenylation Reactions

The versatility of this compound is further demonstrated in its use for trifluoromethylation, trifluoromethylsulfenylation, and sulfonylation reactions. Its application in these reactions showcases the chemical's broad utility in introducing trifluoromethyl groups and modifying organic molecules (Guyon et al., 2017).

Safety and Hazards

Direcciones Futuras

The field of trifluoromethylation reactions is actively being researched, with a focus on developing new synthetic methods for adding trifluoromethyl groups to chemical compounds . This research is expected to lead to further improvements in the field of trifluoromethylation reactions, potentially leading to the development of new pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO2S/c10-17(15,16)8-4-14-7-3-5(9(11,12)13)1-2-6(7)8/h1-4,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAJYBDUZVFIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2967741.png)

![3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2967744.png)

![[4-(Dimethylamino)phenyl]-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967746.png)

![8-[2-(2,3-Dichlorophenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2967747.png)

![5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2967748.png)

![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967757.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2967758.png)

![[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2967759.png)

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2967761.png)